molecular formula C8H7FO3 B1301040 3-Fluoro-4-methoxybenzoic acid CAS No. 403-20-3

3-Fluoro-4-methoxybenzoic acid

Cat. No.: B1301040
CAS No.: 403-20-3
M. Wt: 170.14 g/mol
InChI Key: HYNNNQDQEORWEU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a fluorinated derivative of para-anisic acid and is known for its applications as a building block in various chemical syntheses. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzoic acid core .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-methoxybenzoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating nucleophilic aromatic substitution reactions due to the presence of the fluorine atom. The carboxylic group in this compound is highly reactive, enabling it to participate in Fischer esterification reactions, which are crucial for the synthesis of esters used in drug development . Additionally, this compound can be transformed into benzoyl chloride using thionyl chloride, enhancing its reactivity for Friedel-Craft acylation reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of ligustrazine derivatives, which are used in the treatment of Alzheimer’s disease . The compound’s interaction with cellular enzymes can lead to modifications in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The fluoride substituent enables nucleophilic aromatic substitution, while the carboxylic group participates in various reactions, including Fischer esterification . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to form esters and other derivatives further enhances its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, particularly in the treatment of Alzheimer’s disease . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and toxicity studies are essential to ensure the safe use of this compound in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves the modification of its functional groups, such as the carboxylic and methoxy groups . These modifications can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can impact the compound’s biochemical interactions and overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-methoxybenzoic acid with a fluorinating agent. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes such as the Fries rearrangement. This method allows for the production of key fluoro building blocks, including 3-fluoro-4-methoxybenzoyl chloride, which can be further hydrolyzed to yield the desired acid .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

    Acylation: Thionyl chloride, anhydrous conditions.

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methoxybenzoic acid is utilized in various scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the preparation of ligustrazine derivatives for Alzheimer’s disease treatment.

    Medicine: Used in the synthesis of oxadiazoles for antimicrobial applications.

    Industry: Employed in drug discovery and medicinal chemistry research

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzoic acid primarily involves its reactivity at the carboxylic acid group and the fluorine atom. The fluoride substituent enables nucleophilic aromatic substitution, while the carboxylic group participates in various reactions such as esterification and acylation. These reactions allow the compound to act as an intermediate in the synthesis of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzoic acid core. This combination of functional groups enhances its reactivity and makes it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

3-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNNNQDQEORWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369895
Record name 3-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-20-3
Record name 3-Fluoro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-fluoro-4-methoxyacetophenone (11.5 g) was dissolved in 100 ml dioxane and NaOBr solution (as prepared below) was added dropwise, with constant stirring with a stir bar at room temperature. The NaOBr solution was prepared by dissolving 40 g of NaOH in 500 ml of water, cooling to 0° C. in an ice bath, and adding bromine (12.5 ml) dropwise while stirring with stir bar; bromine was added slowly so that the reaction mixture did not exceed 5° C. After overnight stirring of the 3-fluoro-4-methoxyacetophenone, dioxane and NaOBr solution, the reaction mixture was diluted with water (200 ml). Since the reaction mixture was basic, the product, benzoic acid, was in water as its sodium salt. The resultant mixture was partitioned between ether and water. The ether layer was washed with dilute aqueous NaOH to extract any remaining product as Na salt. The aqueous layers were combined and acidified to pH 1 to precipitate the benzoic acid. The resulting acid was extracted with ether. The ether layer was washed with water a few times, dried with MgSO4, and filtered. Rotary evaporation of the ether fraction afforded 3-fluoro-4-methoxybenzoic acid (IV) in 85% yield.
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Synthesis routes and methods II

Procedure details

3-Fluoro-4-methoxybenzonitrile (2.0 g, 13.2 mmol) in water (5 mL) and concentrated sulphuric acid (5 mL) was heated at 110° C. for 4 hours. The solution was then cooled to room temperature and neutralized with solid sodium carbonate. Acidification with glacial acetic acid leads to a white precipitate, which was collected by filtration and dissolved in dichloromethane. The resulting solution was dried over sodium sulfate, filtered, and concentrated to give the product as a beige-colored solid (2.03 g, 90% yield).
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90%

Synthesis routes and methods III

Procedure details

A solution of methyl 3-fluoro-4-(methyloxy)benzoate (534 mg, 2.9 mmol) in 35% aqueous potassium hydroxide:methanol (1:4, 10 mL) was stirred at reflux for 1 hour. The solution was cooled to room temperature and the methanol was evaporated. The pH of the aqueous portion was brought to 2 using concentrated hydrochloric acid. The precipitate which formed was collected by filtration and washed with water to afford 400 mg, 2.4 mmol (83%) of 3-fluoro-4-methoxybenzoic acid. MS (EI) for C8H7FO3: 169 (M−H).
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534 mg
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potassium hydroxide methanol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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